molecular formula C10H12ClF2N3 B14765803 (1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B14765803
M. Wt: 247.67 g/mol
InChI Key: ISOWBHCVCJDPHG-UHFFFAOYSA-N
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Description

(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a difluoroethyl group attached to the benzimidazole ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 2-(chloromethyl)-1H-benzo[d]imidazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The purification process may involve multiple steps, including crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl)methanamine dihydrochloride: Similar structure with a trifluoroethyl group instead of a difluoroethyl group.

    (2,3-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Contains a difluorophenyl group attached to the imidazole ring.

    (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride: Features a fluorophenyl group instead of a difluoroethyl group.

Uniqueness

The uniqueness of (1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12ClF2N3

Molecular Weight

247.67 g/mol

IUPAC Name

[1-(2,2-difluoroethyl)benzimidazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H11F2N3.ClH/c11-9(12)6-15-8-4-2-1-3-7(8)14-10(15)5-13;/h1-4,9H,5-6,13H2;1H

InChI Key

ISOWBHCVCJDPHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(F)F)CN.Cl

Origin of Product

United States

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